molecular formula C10H11ClN2O B078642 3-(5-Chloro-1H-Benzo[D]Imidazol-2-Yl)Propan-1-Ol CAS No. 10252-89-8

3-(5-Chloro-1H-Benzo[D]Imidazol-2-Yl)Propan-1-Ol

Cat. No.: B078642
CAS No.: 10252-89-8
M. Wt: 210.66 g/mol
InChI Key: HZDKMZDZFLQYPA-UHFFFAOYSA-N
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Description

“3-(5-Chloro-1H-Benzo[D]Imidazol-2-Yl)Propan-1-Ol” is a compound with the molecular formula C10H11ClN2O . It has a molecular weight of 210.66 g/mol . The compound is also known by several synonyms, including 3-(5-chloro-1H-benzimidazol-2-yl)-1-propanol .


Synthesis Analysis

Imidazole, the core structure of this compound, is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . Imidazole has become an important synthon in the development of new drugs .


Molecular Structure Analysis

The compound contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Physical and Chemical Properties Analysis

The compound is amphoteric in nature, showing both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents . The compound has a topological polar surface area of 48.9 Ų .

Scientific Research Applications

Anticancer Properties

The compound and its derivatives have shown significant potential in cancer treatment. Specifically, benzimidazoles bearing the oxadiazole nucleus, including compounds structurally similar to 3-(5-Chloro-1H-Benzo[D]Imidazol-2-Yl)Propan-1-Ol, have been synthesized and exhibited notable anticancer activity. One of these compounds was highlighted for its significant growth inhibition activity, positioning it as a lead compound in anticancer research (Rashid, Husain, & Mishra, 2012).

Corrosion Inhibition Properties

Research has also explored the effectiveness of benzimidazole derivatives in corrosion inhibition. Specifically, derivatives such as 5-((2-methl-1H-benzo[d]imidazol-1-yl) methyl)-1, 3, 4-oxadiazole-2-thiol and others have been synthesized and assessed for their ability to inhibit corrosion on mild steel surfaces in sulphuric acid. These studies highlight the formation of a protective layer and exhibit mixed-type behavior, indicating potential industrial applications (Ammal, Prajila, & Joseph, 2018).

Catalytic Applications

The compound has also been investigated for its use in catalytic processes. Studies involving 1-chloro-3-(3-methylimidazolidin-1-yl)propan-2-ol chloride, a compound structurally related to the subject chemical, have shown its utility in synthesizing phosphinite ligands. These ligands, in combination with ruthenium, have been utilized in the catalytic transfer hydrogenation of ketones, displaying high efficiency and excellent conversions (Aydemir et al., 2014).

Antimicrobial and Antifungal Applications

Benzimidazole derivatives have been synthesized and tested for their antimicrobial and antifungal activities. These compounds have shown promising results against various bacterial and fungal strains, indicating their potential as antimicrobial and antifungal agents (Bhatt, Nimavat, & Vyas, 2013).

Future Directions

The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature . This suggests that “3-(5-Chloro-1H-Benzo[D]Imidazol-2-Yl)Propan-1-Ol” and similar compounds could have potential applications in the development of new drugs .

Properties

IUPAC Name

3-(6-chloro-1H-benzimidazol-2-yl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O/c11-7-3-4-8-9(6-7)13-10(12-8)2-1-5-14/h3-4,6,14H,1-2,5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZDKMZDZFLQYPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)NC(=N2)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60379042
Record name 3-(5-Chloro-1H-Benzo[D]Imidazol-2-Yl)Propan-1-Ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60379042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10252-89-8
Record name 3-(5-Chloro-1H-Benzo[D]Imidazol-2-Yl)Propan-1-Ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60379042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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